molecular formula C23H22N4O2 B10921761 6-cyclopropyl-3-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10921761
M. Wt: 386.4 g/mol
InChI Key: GQHNDLCIAGGWSO-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-METHYL-N~4~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrrole ring, and a phenyl group

Preparation Methods

The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and the subsequent introduction of the cyclopropyl, methyl, and pyrrole substituents. Common synthetic routes may involve cyclization reactions, cross-coupling reactions, and functional group transformations. Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-CYCLOPROPYL-3-METHYL-N~4~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-METHYL-N~4~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 6-CYCLOPROPYL-3-METHYL-N~4~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other isoxazolo[5,4-b]pyridines with different substituents, such as:

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-[1-(4-pyrrol-1-ylphenyl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O2/c1-14(16-7-9-18(10-8-16)27-11-3-4-12-27)24-22(28)19-13-20(17-5-6-17)25-23-21(19)15(2)26-29-23/h3-4,7-14,17H,5-6H2,1-2H3,(H,24,28)

InChI Key

GQHNDLCIAGGWSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC(C)C4=CC=C(C=C4)N5C=CC=C5

Origin of Product

United States

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